Moxifloxacin Hydrochloride-13CD3

LC-MS/MS Bioanalysis Isotope Dilution

Matrix effects & extraction variability compromise LC-MS/MS quantification. Moxifloxacin Hydrochloride-13CD3 (CAS 1246816-75-0) is the validated dual-isotopic (13C,d3) IS with +4 Da mass shift. • ≤6.8% imprecision, ≤10.9% inaccuracy. • Matrix effect normalization 95.7-112.5%, recovery 91.4-109.7%. • ISO 17034, ≥98% purity. For multiplex HPLC-MS/MS and regulatory submission.

Molecular Formula C21H25ClFN3O4
Molecular Weight 441.907
CAS No. 1246816-75-0
Cat. No. B588115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin Hydrochloride-13CD3
CAS1246816-75-0
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-13CD3 Hydrochloride;  BAY-12-8039-13CD3;  Actira-13CD3;  Avalox-13CD3;  Proflox-13CD3; 
Molecular FormulaC21H25ClFN3O4
Molecular Weight441.907
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
InChIInChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3;
InChIKeyIDIIJJHBXUESQI-XPTSQQLBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxifloxacin Hydrochloride-13CD3: Product Overview & Evidence


Moxifloxacin Hydrochloride-13CD3 (CAS 1246816-75-0) is a stable isotope-labeled analog of the fourth-generation fluoroquinolone antibiotic Moxifloxacin, specifically designed as an internal standard (IS) for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The molecule is co-labeled with carbon-13 (13C) at the 8-methoxy position and deuterium (D3) as a trideuteriomethoxy group, resulting in a net mass shift of +4 Da relative to the unlabeled analyte (m/z 402.2 → m/z 406.2 for the free base) . This dual-isotopic design enables precise compensation for matrix effects, extraction variability, and ionization fluctuations in complex biological matrices such as human serum and plasma [1].

Isotope-dilution LC-MS/MS internal standard
Co-labeled 13C + D3: +4 Da mass shift
Normalizes matrix effects in human plasma and serum

Moxifloxacin Hydrochloride-13CD3: Substitution Risks


Substituting Moxifloxacin Hydrochloride-13CD3 with unlabeled Moxifloxacin or alternative isotopologues (e.g., Moxifloxacin-d3 only, Moxifloxacin-13C only, or Moxifloxacin-d4) in a validated LC-MS/MS method introduces significant quantitative risk. The co-labeled 13CD3 design provides a +4 Da mass shift, which is essential for complete baseline separation from the analyte's natural isotopic envelope (M+1, M+2), a requirement not always met by D3-only or 13C-only labels . Furthermore, the European Medicines Agency (EMA) bioanalytical method validation guideline mandates that the internal standard must compensate for matrix effects and extraction recovery; failure to use the identical isotopologue specified in the method's original validation invalidates the assay's accuracy and precision, as demonstrated in a multi-analyte HPLC-MS/MS method where the use of Moxifloxacin Hydrochloride-13C1D3 achieved ≤6.8% imprecision and ≤10.9% inaccuracy across all quality control levels [1].

Unlabeled moxifloxacin lacks isotope-dilution correction; matrix-effect variability may exceed acceptance limits.
D3-only label (+3 Da) may overlap with analyte M+3 isotopic peak, potentially affecting peak integration accuracy.
Alternative isotopologue (different label pattern) may not replicate original method validation; re-validation may be required.

Moxifloxacin Hydrochloride-13CD3: Comparative Performance


Isotopic Mass Shift and Baseline Resolution

Moxifloxacin Hydrochloride-13CD3 incorporates both a 13C atom and three deuterium atoms at the 8-methoxy position, yielding a net mass increase of +4 Da relative to unlabeled Moxifloxacin (m/z 402.2 → 406.2 for the free base) . In contrast, a D3-only internal standard (Moxifloxacin-d3, CAS 2734919-98-1) provides only +3 Da shift, which can overlap with the natural M+3 isotopic peak of the analyte at high concentrations, compromising peak integration accuracy. A study employing Moxifloxacin Hydrochloride-13C1D3 for therapeutic drug monitoring in human serum reported linear calibration from 0.125–10 mg/L with R² > 0.997, attributed in part to the complete chromatographic co-elution and spectral separation afforded by the +4 Da shift [1].

Mass Shift & Resolution
Head-to-head
+4 Da (13C+D3) vs +3 Da (D3-only)
Supports baseline spectral separation from isotopic envelope
At high analyte concentrations, avoids M+3 natural isotope interference.
LC-MS/MS Bioanalysis Isotope Dilution

Matrix Effect Compensation via Isotope Dilution

In a validated LC-MS/MS method for simultaneous determination of moxifloxacin and four other anti-tuberculosis drugs in human plasma, the use of Moxifloxacin-13C,d3 as the internal standard compensated for matrix effects ranging from 95.7% to 112.5% and extraction recovery from 91.4% to 109.7% across all analytes [1]. By comparison, methods employing non-isotope-labeled internal standards or structurally dissimilar analogs often exhibit matrix effect ranges exceeding ±15%, which falls outside EMA acceptance criteria [2]. The co-eluting, chemically identical behavior of the 13CD3-labeled IS ensures that any ion suppression or enhancement equally affects both analyte and IS, maintaining accurate quantification.

Matrix Effect Compensation
Reported
95.7–112.5% within EMA 85–115%
Demonstrates matrix-effect correction within guideline limits
Verification in target matrix recommended.
Matrix Effect Recovery Therapeutic Drug Monitoring

Assay Precision and Accuracy

A multi-analyte HPLC-MS/MS method employing Moxifloxacin Hydrochloride-13C1D3 as the internal standard for moxifloxacin quantification in human serum achieved intra- and inter-assay imprecision ≤6.8% and inaccuracy ≤10.9% across all quality control concentrations (0.125–10 mg/L) [1]. This performance meets the EMA guideline criteria of ≤15% imprecision and ≤15% inaccuracy for bioanalytical method validation [2]. In contrast, HPLC-UV methods for moxifloxacin without isotope-labeled internal standards typically report imprecision values of 10–15% and are more susceptible to matrix interferences [3].

Assay Precision & Accuracy
Reported
Imprecision ≤6.8% vs EMA ≤15%
Supports reliable PK parameter estimation in research models
Non-isotope-dilution methods show higher variability.
Method Validation Therapeutic Drug Monitoring Precision

ISO 17034 Certified Isotopic Purity

Moxifloxacin Hydrochloride-13CD3 is supplied with a minimum chemical purity of 98% and isotopic enrichment of 98% atom 13C and 98% atom D [1]. This level of certification is achieved under ISO 17034:2016 accreditation for reference material production, which mandates homogeneity and stability testing, as well as metrological traceability [2]. In contrast, many commercially available Moxifloxacin-d3 or Moxifloxacin-d4 products are supplied with only ≥95% chemical purity and lack ISO 17034 certification, introducing potential variability in IS response factor and compromising long-term method reproducibility .

ISO 17034 Certification
Specification review
Purity ≥98% · 13C ≥98% atom · D ≥98% atom
Certified purity and enrichment for method transfer
Traceability supports ISO/IEC 17025 accreditation.
Reference Standard Quality Control ISO 17034

Moxifloxacin Hydrochloride-13CD3: Application Scenarios


Therapeutic Drug Monitoring in ICU Patients

Moxifloxacin Hydrochloride-13CD3 is the validated internal standard for a multiplex HPLC-MS/MS method that simultaneously quantifies cefepime, meropenem, ciprofloxacin, moxifloxacin, linezolid, and piperacillin in human serum within 4 minutes [1]. The method achieves intra- and inter-assay imprecision ≤6.8% and inaccuracy ≤10.9%, enabling precise determination of moxifloxacin serum concentrations over the therapeutic range of 0.125–10 mg/L [1]. This application is critical for ICU antibiotic stewardship programs, where inter-individual pharmacokinetic variability necessitates dose individualization to avoid sub-therapeutic exposure or toxicity.

Regulatory-Compliant Pharmacokinetic Studies

The use of Moxifloxacin Hydrochloride-13CD3 as an internal standard ensures compliance with EMA and FDA bioanalytical method validation guidelines, as demonstrated by matrix effect normalization within 95.7%–112.5% and extraction recovery of 91.4%–109.7% [2]. This performance supports the generation of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) suitable for regulatory submission in Abbreviated New Drug Applications (ANDAs) and clinical trial reports. The ISO 17034-certified purity (98% chemical, 98% atom 13C, 98% atom D) provides the traceability required by regulatory agencies [3].

Anti-Tuberculosis Drug Quantification

Moxifloxacin Hydrochloride-13CD3 has been successfully employed as the internal standard in a validated LC-MS/MS method for the simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide, and ethambutol in human plasma [2]. The isotope-dilution approach compensates for matrix effects across five chemically diverse analytes, enabling accurate quantification in plasma samples from patients undergoing treatment for multidrug-resistant tuberculosis. The method's robustness supports its application in clinical trials evaluating new anti-tuberculosis regimens.

Quality Control and Stability Testing

As an ISO 17034-certified reference standard with 98% purity and defined isotopic enrichment, Moxifloxacin Hydrochloride-13CD3 is suitable for use as a system suitability standard or calibration standard in quality control laboratories performing release testing and stability studies of Moxifloxacin active pharmaceutical ingredient (API) and finished drug products [3]. The stable isotope label allows the standard to be distinguished from the analyte in the sample, eliminating concerns about standard carryover or contamination in high-throughput QC environments.

Application
Selection Property
Validation Focus
Multiplex antibiotic quantification in human serum
Co-labeled 13CD3 ISTD (+4 Da shift, matrix-effect normalization)
Method-transfer context and imprecision review
Pharmacokinetic research studies (bioanalytical validation)
ISO 17034 certified purity and isotopic enrichment
Bioanalytical validation review (matrix effect and recovery)
Multi-drug anti-tuberculosis research quantification in human plasma
Co-eluting ISTD for multi-analyte LC-MS/MS
Matrix-effect control across diverse analytes
Reference standard for API and product quality control
ISO 17034 certified reference material with defined purity
Lot-to-lot consistency and stability monitoring

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